molecular formula C20H22N2O3 B5072391 2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No.: B5072391
M. Wt: 338.4 g/mol
InChI Key: PKNRXUKNPGEOJX-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is an organic compound with a complex structure that includes a morpholine ring, a phenyl group, and an acetamide moiety

Properties

IUPAC Name

2-(2-methylphenyl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-5-2-3-6-16(15)14-19(23)21-18-8-4-7-17(13-18)20(24)22-9-11-25-12-10-22/h2-8,13H,9-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNRXUKNPGEOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Acetamide Moiety: This can be achieved by reacting 2-methylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 3-(4-morpholinylcarbonyl)aniline to form the desired acetamide.

    Cyclization: The intermediate product undergoes cyclization to form the morpholine ring under specific conditions, often involving a base such as sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets, making it a candidate for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The unique structural features of this compound make it useful in the design and synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar compounds to 2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide include:

    2-(4-morpholinylcarbonyl)phenyl sulfide: This compound shares the morpholine and phenyl groups but differs in the presence of a sulfide linkage instead of an acetamide moiety.

    4-(Morpholine-4-carbonyl)phenylboronic acid: This compound also contains a morpholine ring and a phenyl group but includes a boronic acid functional group.

The uniqueness of 2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

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